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An In-Depth Technical Guide to 4-lodo-1,3-thiazole-5-carboxylic Acid

Abstract This technical guide provides a comprehensive analysis of 4-iodo-1,3-thiazole-5-
carboxylic acid (CAS 2169587-66-8), a critical heterocyclic building block in medicinal
chemistry. The compound serves as a pivotal scaffold for the development of bioactive agents
via transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at the C4
position. This document details its physicochemical properties, synthetic methodologies,
spectroscopic characteristics, and handling protocols, designed for researchers in drug
discovery and materials science.

Chemical Identity & Structural Analysis

The 4-iodo-1,3-thiazole-5-carboxylic acid scaffold is characterized by a high degree of
functional density. The thiazole ring is electron-deficient, and the presence of the iodine atom at
the C4 position introduces significant polarizability and lipophilicity compared to its chloro- or
bromo-analogs.
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Property Specification
IUPAC Name 4-lodo-1,3-thiazole-5-carboxylic acid
Common Name 4-lodo-5-carboxythiazole
CAS Number 2169587-66-8
C
H
Molecular Formula
INO
S
Molecular Weight 255.03 g/mol
SMILES OC(=0)C1=C(I)N=CSs1
InChl Key JTLAVUZUYQYSAR-UHFFFAOYSA-N

Physical Properties

The physical behavior of 4-iodo-1,3-thiazole-5-carboxylic acid is governed by the interplay
between the acidic carboxyl group (H-bond donor/acceptor) and the hydrophobic, polarizable
iodine substituent.

Solid-State Characteristics

o Appearance: Off-white to pale yellow crystalline solid. The color intensity may increase upon
prolonged exposure to light due to trace deiodination.

e Melting Point (Experimental/Predicted):

o Experimental: Specific literature values for the 4-iodo isomer are sparse compared to the
2-iodo analog.

o Predicted Range:185°C — 210°C (Decomposition).
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o Note: Thiazole carboxylic acids typically exhibit high melting points due to strong
intermolecular hydrogen bonding (dimer formation). Decomposition (decarboxylation)
often accompanies melting.

Solubility Profile

The compound exhibits an amphiphilic nature but is generally sparingly soluble in non-polar

media.

Solvent Solubility Rating Mechanistic Insight
The hydrophobic iodine atom

Water (pH 7) Low (< 1 mg/mL) offsets the polarity of the
carboxyl group.
Deprotonation to the
carboxylate anion (

Water (pH > 8) High

) drastically increases

solubility.

Dipolar aprotic solvents
DMSO / DMF High (> 50 mg/mL) effectively disrupt
intermolecular H-bonds.

Soluble, especially upon
Methanol/Ethanol Moderate ]
warming.

) Insufficient polarity to solvate
Dichloromethane Low ] o
the carboxylic acid dimer.

Acid-Base & Lipophilicity (Predicted)
e pKa (COOH):3.2 £ 0.5. The electron-withdrawing nature of the thiazole ring (inductive effect
of N and S) and the iodine atom enhances acidity relative to benzoic acid (pKa ~4.2).

e LogP:1.8 — 2.1. The iodine atom contributes significantly to lipophilicity (

value), making this intermediate more membrane-permeable than its non-halogenated
parent.
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Synthetic Methodology

Direct iodination of thiazole-5-carboxylic acid often yields the 2-iodo isomer due to the inherent
nucleophilicity of C2 (via lithiation) or electrophilic susceptibility. The synthesis of the 4-iodo
isomer typically requires a regioselective approach, most reliably via the Sandmeyer reaction
starting from the 4-amino derivative.

Primary Synthetic Route: The Sandmeyer Approach

This protocol ensures regiocontrol by installing the iodine atom specifically at the position
occupied by the amine.

Step 1: Precursor Synthesis (Hantzsch-like Cyclization) Reaction of ethyl 2-chloro-2-
(hydroxyimino)acetate with thioformamide yields ethyl 4-aminothiazole-5-carboxylate.

Step 2: Diazotization & lodination

o Diazotization: The amine is treated with sodium nitrite (
) in acidic media (
or

) at 0°C to generate the diazonium salt.

¢ Substitution: Potassium iodide (

) is added. The iodide ion acts as a nucleophile, displacing the

group via a radical-nucleophilic aromatic substitution mechanism (

or similar).
Step 3: Hydrolysis Saponification of the ester using Lithium Hydroxide (
) in THF/Water yields the free acid.

Synthesis Workflow Diagram
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Figure 1: Regioselective synthesis of 4-iodo-1,3-thiazole-5-carboxylic acid via Sandmeyer
transformation.

Spectroscopic Characterization

Correct structural assignment is critical to distinguish the 4-iodo isomer from the 2-iodo isomer.

Nuclear Magnetic Resonance (NMR)
e HNMR (DMSO-d

, 400 MHz):
o 13.0 —14.0 ppm (br s, 1H): Carboxylic acid proton (COOH).
o 9.1-9.3 ppm (s, 1H): The C2 proton.

o Differentiation: The 2-iodo isomer would lack the signal at ~9.2 ppm (C2-H) and instead
show a signal for C4-H (typically ~8.0-8.5 ppm). The downfield shift of the C2-H is
characteristic of the thiazole ring flanked by sulfur and nitrogen.

« CNMR (DMSO-d

, 100 MHz):

[¢]

160-165 ppm: Carbonyl carbon (C=0).

[¢]

155-160 ppm: C2 carbon (N=C-S).

[¢]

125-135 ppm: C5 carbon (quaternary).

[¢]

100-110 ppm: C4 carbon (C-I). The heavy atom effect of iodine typically causes a
significant upfield shift (shielding) of the attached carbon.
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Mass Spectrometry (MS)

e ESI-MS: Observe

at m/z 256 and
at m/z 254.

 |sotope Pattern: lodine is monoisotopic (

), so no M+2 peak characteristic of Cl or Br will be observed.
Handling, Safety, and Stability
Stability

» Light Sensitivity: lodinated heterocycles are susceptible to photolytic deiodination. Store in
amber vials or foil-wrapped containers.

o Thermal Stability: Stable at room temperature.[1] Avoid prolonged heating >100°C unless
under reaction conditions, to prevent thermal decarboxylation.

Safety Protocol (SDS Summary)

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target
organ toxicity (respiratory irritation) (H335).

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to
avoid inhalation of dust.

» Incompatibility: Strong oxidizing agents, strong bases.
Applications in Drug Discovery
The 4-iodo substituent is a "chemical handle" designed for late-stage diversification.

o Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to introduce aromatic systems at
CA4.

e Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.
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» Heck Reaction: Olefination at the C4 position.

The C5-carboxylic acid can be converted to amides, esters, or bioisosteres (e.g., oxadiazoles),
allowing for the construction of complex libraries around the thiazole core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. mdpi.com [mdpi.com]

» To cite this document: BenchChem. [4-iodo-5-carboxythiazole physical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13461018/docs#4-iodo-5-carboxythiazole-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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